N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-diethylphenyl)-N~2~-methylglycinamide
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-diethylphenyl)-N~2~-methylglycinamide is a complex organic compound characterized by its unique chemical structure This compound features a sulfonyl group attached to a chlorophenyl ring, a diethylphenyl group, and a methylglycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-(2,6-diethylphenyl)-N~2~-methylglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the nucleophilic addition of aryl-sulfonyl hydrazine derivatives to alkyl- or aryl-isocyanates, followed by further reactions to introduce the diethylphenyl and methylglycinamide groups . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-diethylphenyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-diethylphenyl)-N~2~-methylglycinamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-(2,6-diethylphenyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to bind to specific receptors, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methylglycinamide
- 2-[(4-chlorophenyl)sulfonyl]acetic acid
- 2-[(4-chlorophenyl)sulfonyl]-N,N-dimethylacetamide
Uniqueness
N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,6-diethylphenyl)-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,6-diethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-4-14-7-6-8-15(5-2)19(14)21-18(23)13-22(3)26(24,25)17-11-9-16(20)10-12-17/h6-12H,4-5,13H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREBBGDXJJOWPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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